PI3K/Hdac-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/Hdac-IN-2 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in cancer therapy due to its ability to simultaneously inhibit two critical pathways involved in tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Hdac-IN-2 involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. The process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and scalability. The process would include stringent quality control measures to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
PI3K/Hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in various derivatives with modified biological activity .
Scientific Research Applications
PI3K/Hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of PI3K and HDAC pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for various cancers, including hematologic malignancies and solid tumors.
Mechanism of Action
PI3K/Hdac-IN-2 exerts its effects by simultaneously inhibiting the PI3K and HDAC pathways. The inhibition of PI3K disrupts cellular signaling involved in growth and survival, while HDAC inhibition leads to alterations in gene expression and induction of apoptosis. The compound targets multiple molecular pathways, including the AKT signaling pathway and the RAF-MEK-MAPK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
CUDC-907: A dual inhibitor that downregulates MYC and suppresses the growth of MYC-dependent cancers.
FK-A11: A novel HDAC and PI3K dual inhibitor with potential therapeutic applications in cancer.
Uniqueness
PI3K/Hdac-IN-2 is unique due to its specific isoform-selective activity against PI3Kα kinase and its ability to modulate both PI3K and HDAC pathways simultaneously. This dual-targeting approach provides a synergistic effect, enhancing its anticancer activity and reducing the likelihood of resistance development .
Biological Activity
PI3K/Hdac-IN-2 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways, both of which are critical in regulating cellular processes such as proliferation, survival, and apoptosis. This compound is gaining attention for its potential therapeutic applications in cancer treatment, particularly in hematologic malignancies and solid tumors.
The biological activity of this compound involves the simultaneous inhibition of the PI3K/Akt/mTOR signaling pathway and HDAC activity. This dual targeting leads to:
- Inhibition of Tumor Cell Proliferation : By downregulating oncogenic pathways, this compound significantly inhibits the proliferation of various tumor cell types both in vitro and in vivo .
- Induction of Apoptosis : The compound promotes apoptosis through mechanisms such as cell cycle arrest in the G1 phase and hyperacetylation of histones, which alters gene expression profiles favoring cell death .
- Modulation of Immune Response : Recent studies indicate that this compound may enhance immunogenic responses by promoting a pro-inflammatory tumor microenvironment, thus improving the efficacy of immunotherapies like anti-PD1 treatment .
Efficacy in Cancer Models
A series of studies have demonstrated the efficacy of this compound in various cancer models:
- Hematologic Tumors : In a study involving hematologic tumor cell lines, this compound treatment resulted in significant apoptosis and reduced cell viability. The compound was shown to downregulate key proteins involved in survival pathways, such as Mcl-1 .
- Solid Tumors : In solid tumor models, the compound exhibited potent antitumor activity by disrupting critical signaling pathways associated with tumor growth .
Case Studies
- Case Study on Leukemia : A combination treatment involving this compound and other agents demonstrated enhanced antileukemic activity compared to monotherapy. This approach was particularly effective in overcoming drug resistance observed in certain leukemia subtypes .
- Immunogenic Ferroptosis Induction : Another study highlighted that this compound could induce immunogenic ferroptosis, enhancing the expression of MHC class I molecules on tumor cells. This effect not only promoted tumor cell death but also activated host antitumor immune responses .
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy with Other Compounds
Compound | Activity Type | Efficacy Level | Notes |
---|---|---|---|
This compound | Dual Inhibition | High | Effective against hematologic cancers |
BEZ235 | PI3K/mTOR Inhibitor | Moderate | Used in combination therapies |
Panobinostat | HDAC Inhibitor | High | Synergistic effects with PI3K inhibitors |
Properties
Molecular Formula |
C23H23N7O4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-hydroxy-2-[2-[6-(6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxyethyl-methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N7O4/c1-14-18-8-16(15-4-5-20(33-3)24-10-15)9-19(21(18)28-13-27-14)34-7-6-30(2)23-25-11-17(12-26-23)22(31)29-32/h4-5,8-13,32H,6-7H2,1-3H3,(H,29,31) |
InChI Key |
GVPYBTYCSMGVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCN(C)C3=NC=C(C=N3)C(=O)NO)C4=CN=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.